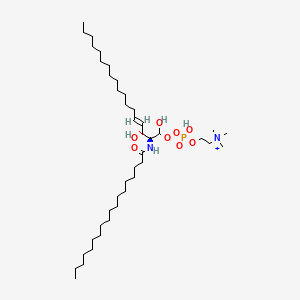
N-Acyl-D-sphingosine-1-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acyl-D-sphingosine-1-phosphocholine, also known as sphingomyelin, is a principal sphingolipid found in mammalian cell membranes. It is a significant component of the plasma membrane and plays a crucial role in cellular functions. Sphingomyelin is the second most abundant lipid in high-density lipoprotein (HDL) and is involved in the formation of cholesterol-enriched lipid rafts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sphingomyelin can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with a fatty acid, followed by phosphorylation with phosphocholine. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of sphingomyelin often involves extraction from natural sources such as chicken egg yolk. The extracted sphingomyelin is then purified to achieve the desired purity levels. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including:
Oxidation: Sphingomyelin can be oxidized to form ceramide, a bioactive lipid involved in cellular signaling.
Hydrolysis: Hydrolysis of sphingomyelin by sphingomyelinase enzymes produces ceramide and phosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Hydrolysis: Enzymatic hydrolysis typically involves sphingomyelinase enzymes under physiological conditions.
Major Products Formed
Ceramide: A significant product formed from the hydrolysis of sphingomyelin.
Phosphocholine: Another product formed during the hydrolysis reaction.
Wissenschaftliche Forschungsanwendungen
Sphingomyelin has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.
Biology: Plays a role in cell membrane structure and function, and is involved in signal transduction pathways.
Medicine: Investigated for its role in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Used in the formulation of liposomes for drug delivery and in cosmetic products for skin health.
Wirkmechanismus
Sphingomyelin exerts its effects through its role in the cell membrane. It forms lipid rafts that compartmentalize cellular processes and facilitate signal transduction. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase enzymes is a key pathway involved in cellular responses to stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ceramide: A product of sphingomyelin hydrolysis, involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: Another bioactive lipid derived from sphingomyelin metabolism, involved in cell growth and survival.
Uniqueness
Sphingomyelin is unique due to its dual role in maintaining cell membrane integrity and participating in cellular signaling pathways. Its ability to form lipid rafts and its involvement in the production of bioactive lipids like ceramide and sphingosine-1-phosphate highlight its importance in cellular functions .
Eigenschaften
Molekularformel |
C41H84N2O8P+ |
|---|---|
Molekulargewicht |
764.1 g/mol |
IUPAC-Name |
2-[[(E,2S,3R)-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-enyl]peroxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C41H83N2O8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-39(45)42-40(41(46)50-51-52(47,48)49-37-36-43(3,4)5)38(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,38,40-41,44,46H,6-31,33,35-37H2,1-5H3,(H-,42,45,47,48)/p+1/b34-32+/t38-,40+,41?/m1/s1 |
InChI-Schlüssel |
FNTDHZPGGKYWES-UPGBQNGXSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C=CCCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



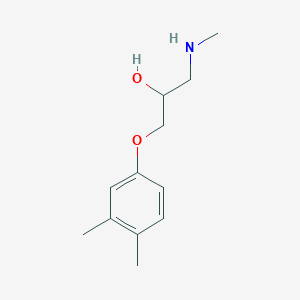
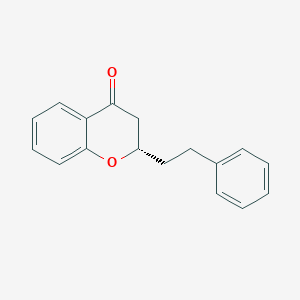
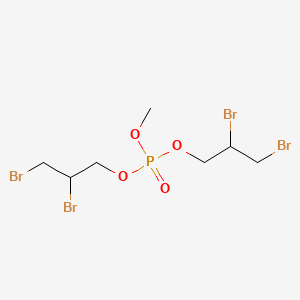
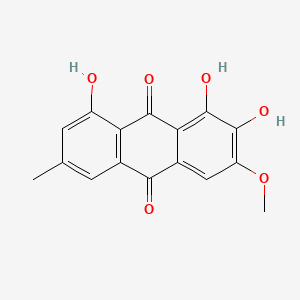
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)

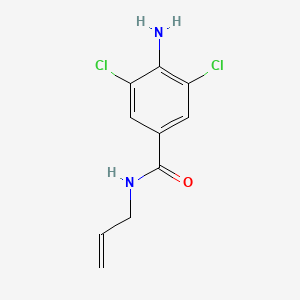
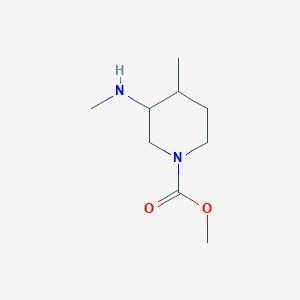
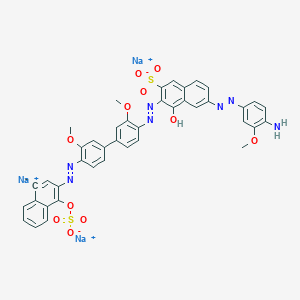
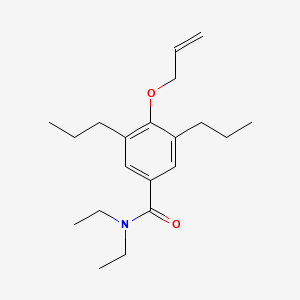
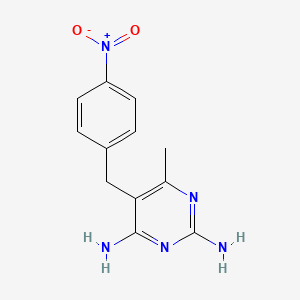
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
